N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-ETHOXYPHENYL)AMINE
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Overview
Description
N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-ETHOXYPHENYL)AMINE is a complex organic compound with a unique structure that includes a quinoline core, a dithiolo ring, and various substituents such as chlorine, ethoxy, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-ETHOXYPHENYL)AMINE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Dithiolo Ring: The dithiolo ring can be introduced via a cyclization reaction involving a suitable dithiol and a halogenated quinoline derivative.
Substitution Reactions: The chlorine, ethoxy, and dimethyl groups are introduced through various substitution reactions using appropriate reagents such as thionyl chloride, ethyl iodide, and methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-ETHOXYPHENYL)AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds.
Scientific Research Applications
N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-ETHOXYPHENYL)AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-ETHOXYPHENYL)AMINE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(8-chloro-4,4-dimethyl-4,5-dihydro-1H-quinolin-1-ylidene)-N-(4-methoxyphenyl)amine
- N-(8-chloro-4,4-dimethyl-4,5-dihydro-1H-quinolin-1-ylidene)-N-(4-ethoxyphenyl)amine
Uniqueness
N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-ETHOXYPHENYL)AMINE is unique due to the presence of the dithiolo ring, which imparts distinct chemical and biological properties compared to other quinoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H19ClN2OS2 |
---|---|
Molecular Weight |
403g/mol |
IUPAC Name |
8-chloro-N-(4-ethoxyphenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C20H19ClN2OS2/c1-4-24-14-8-6-13(7-9-14)22-19-17-15-11-12(21)5-10-16(15)23-20(2,3)18(17)25-26-19/h5-11,23H,4H2,1-3H3 |
InChI Key |
WBLNHWKRANMUFX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)Cl)(C)C)SS2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)Cl)(C)C)SS2 |
Origin of Product |
United States |
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